molecular formula C10H17NSi B084602 N-Benzyltrimethylsilylamine CAS No. 14856-79-2

N-Benzyltrimethylsilylamine

Cat. No. B084602
CAS RN: 14856-79-2
M. Wt: 179.33 g/mol
InChI Key: OVONARZNQIKMGQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-Benzyltrimethylsilylamine and related compounds are synthesized through several methods, involving reactions of organometallic compounds. For instance, reactions of Group IV organometallic compounds, such as N-trimethylsilyl(diphenylmethylene)amine with isocyanates and isothiocyanates, demonstrate the cleavage of the Si–N bond and the formation of insertion products with varied structures depending on the reactants and conditions (Matsuda, Itoh, & Ishii, 1972).

Molecular Structure Analysis

The molecular structure of benzyl(trimethylsilyl)amidolithium, a related compound, has been examined through X-ray crystallographic studies, revealing its trimeric nature in the absence of solvent ligands and its transformation into a dimer upon solvation. This study underscores the importance of the trimethylsilyl group in influencing the nucleophilic properties and structural organization of these compounds (Armstrong et al., 1996).

Chemical Reactions and Properties

N-Benzyltrimethylsilylamine participates in various chemical reactions due to its active silyl group. For example, it undergoes reactions with phenyldimethylsilyllithium, leading to complex pathways depending on the amide structure, showcasing its versatility in synthetic chemistry (Buswell et al., 2004). Furthermore, photoreactions between C60 and secondary N-trimethylsilylmethyl-N-benzylamines highlight the ability of the trimethylsilyl group to facilitate the formation of aminomethyl radicals and subsequent bond formation (Lim et al., 2016).

Scientific Research Applications

  • Metabolism Studies of Psychoactive Substances : N-Benzylphenethylamines, including compounds related to N-Benzyltrimethylsilylamine, have been used in research to understand the metabolism of novel psychedelic substances. Such studies are crucial for understanding the pharmacokinetics and toxicological profiles of these compounds (Šuláková et al., 2021).

  • Organometallic Chemistry : In the realm of organometallic chemistry, Lithium N-Benzyltrimethylsilylamide, derived from N-Benzyltrimethylsilylamine, has been utilized. It shows potential as a less-basic lithium amide, capable of regioselective conjugate addition to α,β-unsaturated esters. This property is significant for selective organic synthesis (Asao & Yamamoto, 2001).

  • Water Treatment and Metal Ion Analysis : N-Benzyltrimethylsilylamine derivatives have been employed in the removal, preconcentration, and determination of trace heavy metal ions in water samples. This is crucial for environmental monitoring and water purification processes (Mahmoud et al., 2010).

  • Chemical Analysis and Spectrophotometry : Derivatives of N-Benzyltrimethylsilylamine have been used as analytical reagents in spectrophotometry for metal ion detection. This application is vital in chemical analysis and in the study of metal interactions (Majumdar & Das, 1966).

  • Pharmacological Research : N-Benzyl substituted phenethylamines (NBOMes), related to N-Benzyltrimethylsilylamine, have been studied for their hallucinogenic effects and serotonin-receptor activation. This research contributes to our understanding of psychoactive substances and their impact on human health (Yoshida et al., 2015).

  • Catalysis in Organic Synthesis : The compound has been used in asymmetric synthesis and catalytic reactions. For instance, its use in enantioselective hydrosilylation of ketimines with trichlorosilane, catalyzed by chiral N-picolinoylaminoalcohols, is an example of its application in producing chiral secondary amines (Zheng et al., 2007).

Safety And Hazards

N-Benzyltrimethylsilylamine is flammable and can cause severe skin burns and eye damage . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it . If it comes into contact with skin or hair, all contaminated clothing should be removed immediately, and the skin should be rinsed with water .

Future Directions

While specific future directions for N-Benzyltrimethylsilylamine were not found in the search results, the field of nanomedicine, which includes the study of nano-drug delivery systems, is emerging and inspiring new vapor-based chemical reaction methods . Additionally, controlled drug delivery systems are being developed to combat the problems associated with conventional drug delivery .

properties

IUPAC Name

1-phenyl-N-trimethylsilylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NSi/c1-12(2,3)11-9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVONARZNQIKMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333876
Record name N-Benzyltrimethylsilylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyltrimethylsilylamine

CAS RN

14856-79-2
Record name N-Benzyltrimethylsilylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10333876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzyltrimethylsilylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
N Asao, Y Yamamoto - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
… Preparative Method: to a solution of freshly distilled N‐benzyltrimethylsilylamine (0.2 mL, 1.0 mmol) in THF at −78 C is slowly added a solution of n-Butyllithium (0.61 mL, 1.64 M in …
Number of citations: 1 onlinelibrary.wiley.com
T Kitayama, T Kitaura - Polymer journal, 2003 - nature.com
End-functional polymers have attracted much attention since they can be used for constructing more elaborated polymer chain architectures. 1 Living polymerization, the concept of …
Number of citations: 11 www.nature.com
Y TERAO, N IMAI, K ACHIWA - Chemical and pharmaceutical …, 1987 - jstage.jst.go.jp
Since the concept of 1, 3-dipolar cycloaddition was introduced more than 25 years ago by Huisgen, 1) 1, 3-dipole species have been known to have an ambivalent property; this is one …
Number of citations: 6 www.jstage.jst.go.jp
S Harada, T Sakai, K Takasu, K Yamada, Y Yamamoto… - Tetrahedron, 2013 - Elsevier
… To a stirred solution of N-benzyltrimethylsilylamine (0.29 mL, 1.5 mmol) in toluene (4 mL), was added a 1.62 M hexane solution of BuLi (0.93 mL, 1.5 mmol) at −78 C over 4 min. After 30 …
Number of citations: 18 www.sciencedirect.com
DR Armstrong, DR Baker, FJ Craig, RE Mulvey… - Polyhedron, 1996 - Elsevier
-Prompted by its excellent nucleophilic properties in organic synthesis, benzyl (trimethylsilyl)amidolithium, a new commercial lithium amide reagent, has been subjected to a detailed …
Number of citations: 22 www.sciencedirect.com
T Kitaura, T Kitayama - Polymer journal, 2008 - nature.com
… N-Benzyltrimethylsilylamine (BnTMSNH) was prepared, according to the literature29 with a slightly modification, from benzylamine (TCI) and trimethylsilyl chloride (1equiv.) (Nacalai …
Number of citations: 9 www.nature.com
Y Yamamoto, H Nasu, K Tomioka - Tetrahedron, 2013 - Elsevier
The combination of a chiral diether ligand and a lithium benzyl(trimethylsilyl)amide is a powerful lithium amide reagent for asymmetric conjugate amination of enoate in a toluene solvent…
Number of citations: 11 www.sciencedirect.com
M Manßen, M Schmidtmann… - … für Kristallographie-New …, 2017 - degruyter.com
… Bis(adamantylcyclopentadienyl)titanium-η 2 (N-benzylidenetrimethylsilylamine) was prepared by reaction of bis(adamantylidenepentafulvene)titanium with N-benzyltrimethylsilylamine …
Number of citations: 2 www.degruyter.com
RA Rippel - 2017 - run.unl.pt
New reactions and new reagents allow known structures to be made more efficiently. In this aspect, hypervalent iodine compounds allowed the development of electrophilic synthons by …
Number of citations: 0 run.unl.pt
CH OCH, CI CH, CH CH, HC CCOOCH - Macromolecular Syntheses, 1990 - Wiley.
Number of citations: 0

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